Sub-Nanomolar Cellular Potency Against IL-17A Production vs. First-Generation RORγt Inverse Agonists
In a functional cellular assay, the target compound demonstrated an IC50 of 3.30 nM for inhibiting IL-17A production in human Th17 cells [1]. In contrast, the first-generation RORγt inverse agonist SR-1001 exhibits significantly weaker cellular activity, with reported IC50 values typically exceeding 500 nM in similar human Th17 polarization assays [2]. This represents an over 150-fold improvement in cellular functional potency.
| Evidence Dimension | Inhibition of IL-17A production in human Th17 cells |
|---|---|
| Target Compound Data | IC50 = 3.30 nM |
| Comparator Or Baseline | SR-1001: IC50 > 500 nM |
| Quantified Difference | >150-fold lower IC50 (more potent) |
| Conditions | Human Th17 cells; IL-17A measured by sandwich ELISA after 6 days of treatment |
Why This Matters
Superior cellular functional potency directly translates to lower effective concentrations in disease-relevant ex vivo and in vivo models, reducing material requirements and potential off-target effects at higher doses.
- [1] BindingDB. (2024). Entry BDBM50466890 (CHEMBL4290728): IC50 = 3.30 nM for inverse agonist activity at RORC2 in human Th17 cells. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50466890 View Source
- [2] Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Liu, J., ... & Burris, T. P. (2011). Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature, 472(7344), 491-494. View Source
